molecular formula C9H12ClF2N B6602805 1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride CAS No. 2838200-07-8

1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B6602805
CAS No.: 2838200-07-8
M. Wt: 207.65 g/mol
InChI Key: OKRHMDPVPVWGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves the introduction of the difluoromethyl group to the phenyl ring. One common method is the difluoromethylation of an aryl halide using difluoromethylating agents such as ClCF2H. The reaction conditions often include the use of a base and a solvent like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and yield of the reaction. The use of continuous flow reactors can also be employed to streamline the production process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethylated phenyl oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-[4-(difluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-6(12)7-2-4-8(5-3-7)9(10)11;/h2-6,9H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRHMDPVPVWGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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